(2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid, cis
CAS No.: 2043-98-3
Cat. No.: VC11613722
Molecular Formula: C6H6O5
Molecular Weight: 158.11 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2043-98-3 |
|---|---|
| Molecular Formula | C6H6O5 |
| Molecular Weight | 158.11 g/mol |
| IUPAC Name | (2S,5R)-2,5-dihydrofuran-2,5-dicarboxylic acid |
| Standard InChI | InChI=1S/C6H6O5/c7-5(8)3-1-2-4(11-3)6(9)10/h1-4H,(H,7,8)(H,9,10)/t3-,4+ |
| Standard InChI Key | VRDWCLRWRUCGPB-ZXZARUISSA-N |
| Isomeric SMILES | C1=C[C@H](O[C@H]1C(=O)O)C(=O)O |
| Canonical SMILES | C1=CC(OC1C(=O)O)C(=O)O |
Introduction
Structural and Stereochemical Features
The molecular formula of (2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid is C₆H₆O₅, with a molar mass of 158.11 g/mol. The compound’s core consists of a partially saturated furan ring (dihydrofuran), where the 2 and 5 positions are occupied by carboxylic acid groups arranged in a cis configuration. The 2R,5S stereochemistry ensures that the carboxyl groups reside on the same face of the ring, influencing intermolecular interactions and reactivity.
| Property | Value |
|---|---|
| CAS No. | 2043-98-3 |
| Molecular Formula | C₆H₆O₅ |
| Molecular Weight | 158.11 g/mol |
| IUPAC Name | (2S,5R)-2,5-dihydrofuran-2,5-dicarboxylic acid |
| Isomeric SMILES | C1=CC@HC(=O)O |
The cis arrangement enhances hydrogen-bonding potential, which may explain its utility in crystal engineering or supramolecular assemblies. The stereochemistry also impacts its behavior in asymmetric synthesis, where it can serve as a chiral building block .
Synthesis and Production Pathways
Oxidation of Tetrahydrofuran-Diols
A patent by US20160096813A1 describes the oxidation of tetrahydrofuran-diols (THF-diols) to produce tetrahydrofuran-2,5-dicarbaldehyde (DFTHF) using selective oxidizing agents like TEMPO/bleach systems under mild conditions (10–50°C) . While this process targets dicarbaldehydes, subsequent oxidation of DFTHF could yield (2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid. For example, further treatment with strong oxidizers like potassium permanganate or nitric acid may convert aldehyde groups to carboxylic acids .
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Expected peaks include broad O-H stretches (~2500–3000 cm⁻¹) from carboxylic acids and C=O stretches (~1700 cm⁻¹).
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NMR: The chiral centers and cis configuration would produce distinct splitting patterns in ¹H and ¹³C spectra, particularly for the ring protons and carboxyl carbons.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Chiral dihydrofuran derivatives are prevalent in drug discovery (e.g., antiviral agents). The stereochemistry of this compound could enable its use in synthesizing enantiomerically pure pharmaceuticals, though specific examples are absent from the reviewed sources .
Regulatory Status
The European Food Safety Authority (EFSA) has evaluated FDCA for food-contact materials, approving migration limits up to 0.12 mg/kg food . Although (2R,5S)-2,5-dihydrofuran-2,5-dicarboxylic acid lacks specific regulatory assessments, its structural kinship to FDCA suggests comparable scrutiny in industrial applications .
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalytic methods to enhance yield and purity.
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Polymer Chemistry: Investigating copolymerization with diols or diamines for novel materials.
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Toxicological Profiling: Conducting in vitro and in vivo studies to establish safety thresholds.
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